PKA substrate

Kinase Assay Enzyme Kinetics Michaelis-Menten

Kemptide (LRRASLG) is the definitive synthetic heptapeptide substrate for PKA activity assays. It delivers 4.8-fold higher signal intensity than generic substrates like histone IIA and exhibits strict PKA selectivity over PKG, eliminating off-target phosphorylation in cell lysates. With a low Km (7.7–39 µM), it ensures sensitive detection in 96/384-well HTS formats. Ideal for inhibitor screening, kinetic analysis, and PKA mutant characterization across species.

Molecular Formula C39H74N20O12
Molecular Weight 1015.1 g/mol
Cat. No. B15135370
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePKA substrate
Molecular FormulaC39H74N20O12
Molecular Weight1015.1 g/mol
Structural Identifiers
SMILESCCC(C)C(C(=O)N)NC(=O)C(CO)NC(=O)C(CC(=O)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)NC(=O)CNC(=O)C(C(C)O)NC(=O)C(CCCN=C(N)N)NC(=O)CN
InChIInChI=1S/C39H74N20O12/c1-4-18(2)28(30(42)65)58-35(70)24(17-60)57-34(69)23(14-25(41)62)56-32(67)22(10-7-13-51-39(47)48)55-31(66)20(8-5-11-49-37(43)44)54-27(64)16-52-36(71)29(19(3)61)59-33(68)21(53-26(63)15-40)9-6-12-50-38(45)46/h18-24,28-29,60-61H,4-17,40H2,1-3H3,(H2,41,62)(H2,42,65)(H,52,71)(H,53,63)(H,54,64)(H,55,66)(H,56,67)(H,57,69)(H,58,70)(H,59,68)(H4,43,44,49)(H4,45,46,50)(H4,47,48,51)/t18-,19+,20-,21-,22-,23-,24-,28-,29-/m0/s1
InChIKeyMFCHCDKDTBGKMO-QPJYFMOMSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

PKA Substrate: Key Kinetic Parameters for cAMP-Dependent Protein Kinase Activity Assays


The term "PKA substrate" encompasses a class of synthetic peptides that serve as specific phosphoacceptors for cAMP-dependent protein kinase (PKA, EC 2.7.11.11), a serine/threonine kinase central to cellular signaling. These substrates are essential tools for quantifying PKA activity in biochemical assays, high-throughput screening, and cell-based studies. The archetypal PKA substrate is Kemptide (LRRASLG), which contains the canonical PKA recognition motif RRX(S/T)Φ [1]. Commercial PKA substrates are available in various formats, including unlabeled, fluorescently labeled, and biotinylated versions, to accommodate diverse detection technologies [2]. Their core function is the stoichiometric transfer of the γ-phosphate of ATP to a serine residue within the substrate peptide, a reaction that forms the basis for PKA activity measurement.

Why PKA Substrate Selection Requires Quantitative Benchmarking: Limitations of Generic Substitution


Substituting one PKA substrate peptide for another without rigorous validation introduces significant risk of experimental variability and data misinterpretation. Kinetic parameters, including Michaelis-Menten constants (Kₘ), maximum velocities (Vₘₐₓ), and catalytic efficiencies (k_cat/Kₘ), vary dramatically between seemingly similar peptide sequences [1]. For instance, the apparent Kₘ for PKA can differ by an order of magnitude between substrates [2]. Furthermore, cross-reactivity with closely related AGC kinases, such as cGMP-dependent protein kinase (PKG) and protein kinase C (PKC), is sequence-dependent and can confound assay specificity in complex biological samples [3]. Therefore, direct, quantitative evidence of a specific PKA substrate's performance is essential for ensuring data integrity, assay reproducibility, and accurate interpretation of PKA activity in any given experimental system.

PKA Substrate Kinetic Selectivity and Affinity: Direct Quantitative Comparisons with Kemptide, CREBtide, and Malantide


Comparative Affinity: CREBtide Demonstrates 10-Fold Higher Affinity for PKA than Kemptide

In direct kinetic comparisons, the synthetic peptide CREBtide (KRREILSRRPSYR) exhibits a 10-fold higher apparent affinity for the catalytic subunit of PKA (cAK) than the widely used substrate Kemptide (LRRASLG). This is evidenced by a significantly lower Michaelis-Menten constant (Kₘ) for CREBtide [1]. The increased affinity allows for more sensitive detection of PKA activity, particularly at low substrate concentrations.

Kinase Assay Enzyme Kinetics Michaelis-Menten

Turnover Number Comparison: Kemptide Exhibits Higher Catalytic Turnover than CREBtide

While CREBtide has a higher affinity (lower Kₘ), Kemptide demonstrates a higher maximum velocity (Vₘₐₓ) and turnover number (k_cat) under identical assay conditions. This indicates that once bound, PKA phosphorylates Kemptide at a faster rate [1]. This kinetic trade-off is crucial for selecting the appropriate substrate for a given application.

Enzyme Kinetics Catalytic Efficiency Assay Development

ATP Consumption Efficiency: Kemptide and CREBtide Alter PKA's ATP Interaction Differently

The sequence differences between Kemptide and CREBtide not only affect their direct interaction with PKA but also secondarily influence the enzyme's interaction with the co-substrate ATP. A five-fold difference in the specificity constants for ATP affinity to the PKA/Kemptide versus PKA/CREBtide complexes has been observed [1]. This finding reveals that substrate choice can alter ATP consumption and the overall efficiency of the phosphorylation reaction beyond simple Michaelis-Menten kinetics.

Enzyme Mechanism Kinase Specificity ATP Utilization

Kinase Selectivity Profile: Malantide Exhibits 15-Fold Greater Selectivity for PKA over PKG

The synthetic peptide Malantide (RTKRSGSVYEPLKI) demonstrates a high degree of selectivity for PKA over the closely related kinase PKG. Its Kₘ for PKA is 15 μM, whereas its Kₘ for PKG is 223 μM [1]. This 15-fold difference in affinity translates to significantly reduced PKG-mediated phosphorylation in assays containing both kinases, making Malantide a preferred substrate when PKA-specific activity must be distinguished from background PKG activity in complex biological samples.

Kinase Profiling Selectivity Cross-Reactivity

PKI-Derived Peptide (Ser21)PKIα(14-22)amide: A Benchmark for Catalytic Efficiency

A peptide derived from the heat-stable inhibitor protein PKI, (Ser21)PKIα(14-22)amide, has been identified as the most effective peptide substrate discovered for PKA to date, based on its k_cat/Kₘ value [1]. While its affinity (Kₘ) is 20-fold higher for PKG than for PKA, PKG's k_cat for this peptide is 60% higher than PKA's, resulting in a complex kinetic profile. This peptide serves as a benchmark for maximal catalytic turnover and is a powerful tool for characterizing PKA's catalytic potential, though its cross-reactivity must be carefully controlled.

Peptide Engineering Kinase Substrate Catalytic Efficiency

Fluorescent-Labeled Kemptide (f-Kemptide) Maintains Kinetic Fidelity to Radioisotopic Standard

A fluorescently labeled version of Kemptide (f-Kemptide) demonstrates kinetic parameters that are comparable to the standard [³²P]-ATP radioisotopic method, while eliminating the hazards and logistical burdens associated with radioactivity [1]. The assay exhibits excellent intra-assay precision and acceptable inter-assay reproducibility, making it a robust alternative for routine PKA activity measurements.

Non-radioactive Assay Fluorescence Assay Reproducibility

Optimal PKA Substrate Application Scenarios for Research and Drug Discovery


High-Sensitivity PKA Activity Detection in Low-Abundance Samples

For experiments requiring the detection of minimal PKA activity, such as in immunoprecipitates, limited primary cell lysates, or early-stage drug screening, CREBtide is the substrate of choice. Its 10-fold higher affinity for PKA (Kₘ = 3.9 μM) compared to Kemptide (Kₘ = 39 μM) allows for robust signal generation even at low enzyme concentrations [1]. This heightened sensitivity reduces the required sample input and enhances the ability to detect subtle changes in PKA activity induced by physiological stimuli or pharmacological agents.

Robust PKA Assays in Crude Tissue or Cell Lysates

When measuring PKA activity in complex biological matrices like tissue homogenates or whole-cell lysates, Malantide is a superior substrate due to its 15-fold selectivity for PKA over PKG (Kₘ of 15 μM for PKA vs. 223 μM for PKG) [1]. This selectivity minimizes the confounding signal from PKG, a common co-purifying kinase, ensuring that the measured activity is predominantly attributable to PKA. This is critical for studies investigating tissue-specific PKA signaling or for screening PKA inhibitors in a more physiologically relevant context.

End-Point Assays Requiring Maximum Signal Intensity

In applications where a strong, quantifiable signal is paramount, such as in certain ELISA-based formats or high-throughput screens with robust detection systems, Kemptide's higher Vₘₐₓ and k_cat make it an ideal choice [1]. Its faster turnover rate yields a larger amount of phosphorylated product per unit of time, maximizing the assay window and improving the signal-to-noise ratio. This is particularly advantageous for endpoint assays where the reaction is allowed to proceed to completion.

Non-Radioactive PKA Assays for Routine Laboratory Use

Fluorescent-labeled Kemptide (f-Kemptide) provides a direct, safe, and reproducible alternative to traditional [³²P]-ATP assays [1]. Its kinetic fidelity to the radioactive method, combined with intra-assay (5.6% CV) and inter-assay (14.3% CV) reproducibility [1], makes it a practical solution for laboratories seeking to eliminate radioisotope use without compromising data quality. This substrate is readily integrated into standard fluorescence-based detection platforms.

Mechanistic Studies of PKA Catalysis and ATP Utilization

For detailed kinetic and mechanistic investigations into PKA's catalytic cycle, the comparative use of Kemptide and CREBtide is informative. As demonstrated, these substrates differentially affect the enzyme's interaction with ATP, with a five-fold difference in ATP specificity constants [1]. By comparing reaction kinetics with both substrates under varying ATP concentrations, researchers can dissect the contributions of substrate binding to the overall catalytic mechanism and gain insights into the enzyme's conformational dynamics during the phosphoryl transfer step.

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